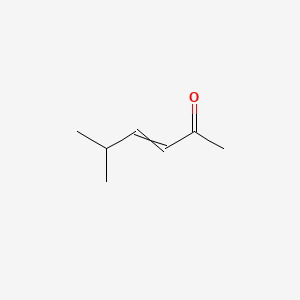

5-Methylhex-3-en-2-one

Beschreibung

Significance of α,β-Unsaturated Ketones in Organic Synthesis and Fundamental Chemistry

Alpha,beta-unsaturated ketones, often referred to as enones, represent a pivotal class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mewikipedia.org This structural arrangement results in a unique electronic distribution and reactivity that makes them exceptionally valuable in organic synthesis. fiveable.mersc.org The conjugation of the C=C and C=O bonds creates an extended π-system, which allows for 1,4-conjugate addition reactions, also known as Michael additions, where nucleophiles attack the β-carbon. wikipedia.orgquimicaorganica.orgquizlet.com This reactivity is a cornerstone of carbon-carbon bond formation, enabling the construction of more complex molecular architectures. pressbooks.pub

Furthermore, α,β-unsaturated ketones are versatile dienophiles in Diels-Alder reactions, a powerful tool for the formation of cyclic compounds. fiveable.me They can also undergo a variety of other transformations, including hydrogenation, which can selectively reduce either the alkene or the carbonyl group, and photochemical cycloadditions. wikipedia.org The inherent electrophilicity at both the carbonyl carbon and the β-carbon allows for controlled reactions with a wide range of nucleophiles. quimicaorganica.orgrsc.org This dual reactivity, coupled with their role in fundamental reactions like aldol (B89426) condensations, solidifies their importance as key building blocks in the synthesis of numerous natural products and pharmaceuticals. fiveable.mearkat-usa.org

Overview of 5-Methylhex-3-en-2-one as a Model System and Synthetic Building Block

This compound, an aliphatic α,β-unsaturated ketone, serves as a significant compound for both academic research and industrial applications. Its structure, featuring a methyl group at the fifth position and a conjugated enone system, makes it a useful model for studying the characteristic reactions of this class of compounds.

This compound is a valuable intermediate in the synthesis of more complex molecules. Its conjugated system allows it to participate in various chemical transformations. For instance, it is used in the combinatorial synthesis of mercaptoketones and mercaptoalcohols. sigmaaldrich.com The compound also reacts with indole (B1671886) in the presence of a catalyst to form 3-substituted indole adducts, demonstrating its utility in creating heterocyclic structures. sigmaaldrich.com Furthermore, catalytic hydrogenation of this compound can yield other useful derivatives, such as 5-methyl-2-hexanone. Its reactivity makes it a building block in the production of various industrial chemicals. cymitquimica.com

Table 1: Synthetic Applications of this compound

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Combinatorial Synthesis | - | Mercaptoketones and Mercaptoalcohols | sigmaaldrich.com |

| Indole Addition | Indole, Pyrrolidine (B122466), p-TsOH | 3-Substituted Indole Adduct | sigmaaldrich.com |

| Catalytic Hydrogenation | Hydrogen | 5-Methyl-2-hexanone | |

| Aldol Condensation | - | Larger Carbon Chains |

This compound belongs to several important classes of organic compounds based on its functional groups. foodb.ca Primarily, it is classified as a ketone due to the presence of a carbonyl group (C=O) bonded to two carbon atoms. cymitquimica.com The key feature of its structure is the conjugation of this carbonyl group with a carbon-carbon double bond, which places it in the family of α,β-unsaturated carbonyl compounds . wikipedia.org More specifically, since the carbonyl group is a ketone, it is referred to as an enone . foodb.canih.gov The molecule also contains an acryloyl group , which is characterized by the C=C-C=O framework. foodb.ca

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O | nih.gov |

| Molecular Weight | 112.17 g/mol | sigmaaldrich.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5166-53-0 | nih.gov |

| Appearance | Colorless liquid | nih.gov |

| Density | 0.85 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.44 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylhex-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMKNYVCXUEFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], clear colourless liquid; pungent metalic odour | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, Miscible at room temperature (in ethanol) | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.838-0.843 | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5166-53-0 | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5166-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexen-2-one, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-methylhex-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 5 Methylhex 3 En 2 One and Its Analogues

Foundational Synthesis Routes

The aldol (B89426) condensation stands as a cornerstone in organic synthesis for the formation of β-hydroxy carbonyl compounds and their dehydrated α,β-unsaturated counterparts. wikipedia.org This reaction is particularly relevant for the synthesis of 5-methylhex-3-en-2-one.

Aldol Condensation Approaches

The aldol condensation involves the reaction of two carbonyl compounds to form a new β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. magritek.com This process can be catalyzed by either acid or base. magritek.com

The fundamental principle of the aldol reaction is the nucleophilic addition of an enol or an enolate ion to a carbonyl group. libretexts.org Enolates, generated by the deprotonation of an α-hydrogen of a carbonyl compound, act as potent carbon nucleophiles. masterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of a second molecule, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields a β-hydroxy carbonyl compound, known as an aldol addition product. masterorganicchemistry.com Under certain conditions, particularly with heating, this aldol adduct can undergo dehydration to form a more stable, conjugated α,β-unsaturated carbonyl compound, which is the final product of an aldol condensation. libretexts.org

The synthesis of this compound via aldol condensation specifically utilizes acetone (B3395972) and isobutyraldehyde (B47883) as the starting materials. lookchem.com In this crossed aldol condensation, acetone serves as the enolate precursor, providing the nucleophilic α-carbon, while isobutyraldehyde acts as the electrophilic carbonyl component. wikipedia.org Isobutyraldehyde is a suitable electrophile because its α-carbon is substituted, which can influence the reaction pathway. The reaction between the enolate of acetone and isobutyraldehyde leads to the formation of the target molecule, this compound, after dehydration.

The base-catalyzed aldol condensation is a common and effective method for this transformation. libretexts.org The mechanism proceeds through the following key steps:

Enolate Formation: A base, typically a hydroxide (B78521) or alkoxide ion, removes an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate ion. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second carbonyl molecule to form a tetrahedral alkoxide intermediate. youtube.com

Protonation: The alkoxide intermediate is protonated by a protic solvent (like water or ethanol) to yield the β-hydroxy carbonyl compound (the aldol addition product). libretexts.org

Dehydration: Upon heating, the aldol adduct can be dehydrated. jove.com A base removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion from the β-carbon to create a new π-bond, resulting in the α,β-unsaturated carbonyl compound. jove.com This elimination often proceeds via an E1cB mechanism. libretexts.org

Crossed aldol reactions between two different enolizable carbonyl compounds can lead to a mixture of products, making them synthetically challenging. chemistrysteps.com To overcome this, directed aldol reactions are employed. libretexts.org This strategy involves the pre-formation of a specific enolate using a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA). jove.com

The process typically involves:

Irreversible Enolate Formation: One carbonyl compound is treated with LDA at a low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to quantitatively and irreversibly form the lithium enolate. chemistrysteps.comyoutube.com The low temperature is crucial to prevent side reactions. chemistrysteps.com

Addition of the Electrophile: The second carbonyl compound is then added to the solution of the pre-formed enolate, where it acts as the electrophile. jove.com This controlled addition ensures that only the desired crossed aldol reaction occurs.

Workup: The reaction is quenched with a proton source, such as water, to yield the aldol addition product. youtube.com Subsequent dehydration, if desired, can be achieved by heating or under acidic or basic conditions. youtube.com

LDA's bulkiness favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon) from unsymmetrical ketones. jove.comyoutube.com

Optimizing aldol condensation reactions is crucial for maximizing the yield of the desired product and minimizing byproducts. Key considerations include:

Byproduct Formation: Self-condensation of each carbonyl partner is a major potential side reaction in crossed aldol condensations. organicreactions.org Using a non-enolizable electrophile or employing a directed aldol strategy can prevent this. youtube.com Polycondensation can also occur, especially with prolonged reaction times or high temperatures. organicreactions.org

Solvent Control: The choice of solvent can significantly influence the reaction outcome. Protic solvents like ethanol (B145695) are common for base-catalyzed reactions. researchgate.net Aprotic solvents such as THF are essential for directed aldol reactions using LDA to prevent quenching of the strong base. chemistrysteps.com The solubility of reactants and intermediates in the chosen solvent can also affect reaction kinetics. acs.org

Inert Atmosphere: Reactions involving highly reactive intermediates like enolates, particularly those generated with strong bases like LDA, are often conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents the reactive species from being quenched by atmospheric oxygen or moisture.

Interactive Data Table: Factors in Aldol Condensation Optimization

| Parameter | Consideration | Rationale |

| Base | Choice between catalytic (e.g., NaOH) and stoichiometric (e.g., LDA) | Catalytic bases are suitable for simple condensations, while stoichiometric strong bases like LDA are used for directed reactions to avoid product mixtures. chemistrysteps.comjove.com |

| Temperature | Low temperatures (e.g., -78 °C) for directed reactions, heating for dehydration | Low temperatures control enolate formation and prevent side reactions. chemistrysteps.com Heating promotes the elimination of water to form the final enone. libretexts.org |

| Solvent | Protic vs. Aprotic | Protic solvents are used in traditional base-catalyzed reactions, while aprotic solvents are necessary for reactions involving strong bases like LDA. chemistrysteps.comresearchgate.net |

| Reactant Addition | Slow addition of electrophile to pre-formed enolate | In directed aldol reactions, this ensures the electrophile reacts with the intended nucleophile, minimizing self-condensation. jove.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Protects sensitive reagents and intermediates, such as LDA and enolates, from reacting with air or moisture. |

Oxidation of Precursor Alcohols

The synthesis of α,β-unsaturated ketones, such as this compound, is frequently accomplished through the oxidation of their corresponding allylic alcohols. The direct precursor to this compound is 5-methylhex-3-en-2-ol. nih.govlookchem.com This transformation is a cornerstone of organic synthesis, and various reagents and catalytic systems have been developed to achieve this conversion with high efficiency and selectivity.

Modern synthetic methods favor catalytic approaches that are both mild and environmentally benign. An eco-friendly method involves the aerobic oxidation of allylic alcohols using a catalytic system composed of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and sodium chloride (NaCl) under an atmospheric pressure of oxygen. organic-chemistry.org This system provides a convenient pathway to α,β-unsaturated ketones while retaining the configuration of the double bond. organic-chemistry.org

Palladium-based catalysts are also effective for this transformation. For instance, allylic alcohols can be oxidized to the corresponding ketones using palladium(II) acetate (B1210297) (Pd(OAc)₂) as a catalyst in the presence of oxygen and triethylamine (B128534) (Et₃N). organic-chemistry.org Furthermore, ruthenium catalysts have been employed for the oxidation of multisubstituted allyl alcohols, proceeding through an intramolecular hydrogen transfer mechanism in the presence of an acceptor like benzaldehyde, to yield enones in good yields. organic-chemistry.org

Below is a table summarizing various catalytic systems for the oxidation of allylic alcohols to α,β-unsaturated ketones.

| Catalyst System | Oxidant | Additives/Base | Key Features |

| Fe(NO₃)₃·9H₂O/TEMPO | O₂ (atmospheric) | NaCl | Eco-friendly, mild conditions, retains double-bond configuration. organic-chemistry.org |

| Pd(OAc)₂ | O₂ | Et₃N | Effective for selective oxidation of allylic alcohols. organic-chemistry.org |

| Ruthenium Complex | Benzaldehyde (H-acceptor) | - | Intramolecular hydrogen transfer, mild, high-yielding. organic-chemistry.org |

| 2-Iodoxybenzenesulfonic acid | Oxone | - | Highly active and selective for various alcohols. |

Advanced Synthetic Strategies and Transformations Involving this compound

Beyond its synthesis, this compound and its analogues serve as versatile substrates in a variety of advanced synthetic transformations for constructing complex molecular architectures.

Olefin Metathesis (e.g., Grubbs Catalyst)

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, and it has been applied to the synthesis of α,β-unsaturated ketones. nih.govwikipedia.org This reaction involves the redistribution of alkene fragments, catalyzed most famously by ruthenium-based complexes developed by Robert H. Grubbs. wikipedia.orgorganic-chemistry.org

Specifically, cross-metathesis reactions can be employed to construct the enone framework. A notable application is the cross-metathesis between a secondary allylic alcohol and an α,β-unsaturated ester, such as methyl acrylate, using a second-generation Grubbs catalyst. acs.org The resulting product, a γ-hydroxy-α,β-unsaturated ester, can then be oxidized to the corresponding γ-keto-α,β-unsaturated ester, an analogue of this compound. acs.org The Grubbs catalysts, particularly the second-generation complexes bearing N-heterocyclic carbene (NHC) ligands, exhibit high activity and remarkable tolerance to a wide range of functional groups, making them highly valuable in complex molecule synthesis. organic-chemistry.orgharvard.edu

The general mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the catalyst's metal-carbene bond and the substrate's olefin. harvard.edu Subsequent cycloreversion generates a new olefin and a new metal-carbene species, which continues the catalytic cycle. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For α,β-unsaturated ketones like this compound, palladium-catalyzed reactions offer powerful methods for introducing aryl groups at specific positions.

The direct arylation of α,β-unsaturated carbonyl compounds presents a significant challenge in controlling regioselectivity, as reactions can occur at the α- or γ-position. thieme-connect.comnih.gov The development of palladium-catalyzed methods for the regioselective γ-arylation of α,β-unsaturated ketones has been a key area of research. This transformation is valuable as the resulting γ-aryl α,β-unsaturated ketones are versatile building blocks for further functionalization. nih.gov

Achieving high selectivity for γ-arylation over α-arylation often depends on the precise choice of catalyst system, particularly the ligand coordinated to the palladium center. thieme-connect.compolyu.edu.hk The reaction typically proceeds via the coupling of a dienolate of the α,β-unsaturated ketone with an aryl halide. nih.govnih.gov Computational studies have investigated the mechanistic pathways, confirming a catalytic cycle that includes oxidative addition, transmetalation, deprotonation/protonation, and reductive elimination steps. researchgate.netchemrxiv.org The regioselectivity is often determined by steric factors controlled by the ligand. chemrxiv.org

The catalyst system, particularly the choice of phosphine (B1218219) ligand, is critical in directing the outcome of palladium-catalyzed cross-coupling reactions. In the context of the arylation of α,β-unsaturated ketones, ligands can dramatically influence the regioselectivity of the reaction. thieme-connect.compolyu.edu.hk

Research has shown that site selectivity can be switched between α- and γ-arylation simply by changing the phosphine ligand. thieme-connect.compolyu.edu.hk This ligand-controlled strategy is a powerful tool for synthetic chemists. For example, specific indolyl-based phosphine ligands have been developed to promote γ-arylation. researchgate.net The steric and electronic properties of the phosphine ligand influence the stability of the various intermediates in the catalytic cycle and the rate of reductive elimination, thereby dictating the final product distribution. chemrxiv.orgnscpolteksby.ac.id Density functional theory (DFT) calculations have indicated that regioselectivity is primarily controlled by the steric hindrance in the region of the ligand close to the enone substrate. chemrxiv.org

The following table illustrates the impact of ligand choice on the regioselectivity of the arylation of α,β-unsaturated ketones.

| Ligand Type | Predominant Product | Rationale |

| Bulky, Electron-Rich Monophosphines | γ-Arylation | Steric hindrance around the palladium center favors the formation of the γ-substituted product. chemrxiv.org |

| Specific Bidentate Phosphines | α-Arylation | The bite angle and steric profile of the ligand can favor the formation of the α-arylpalladium enolate intermediate. polyu.edu.hk |

Asymmetric 1,3-Dipolar Cycloaddition Reactions

The carbon-carbon double bond in α,β-unsaturated ketones like this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. diva-portal.org This powerful class of reactions allows for the construction of five-membered heterocyclic rings, often with the creation of multiple stereocenters. diva-portal.orgnih.gov

The asymmetric variant of this reaction is a highly effective tool for synthesizing enantiomerically pure heterocycles. nih.govresearchgate.net This can be achieved by using a chiral catalyst or by attaching a chiral auxiliary to the dipolarophile or the 1,3-dipole. diva-portal.org Various 1,3-dipoles, such as azomethine ylides, nitrile oxides, and azides, can react with α,β-unsaturated ketones. researchgate.netrug.nlnih.gov For example, the organocatalytic 1,3-dipolar cycloaddition of α,β-unsaturated ketones with azides can furnish highly substituted 1,2,3-triazoles with good yields and high regioselectivity. researchgate.net

The stereochemical outcome of these reactions is crucial, and significant research has been dedicated to controlling the facial and endo/exo selectivity. rug.nl The reaction between C,N-cyclic azomethine imines and allyl alkyl ketones, for instance, has been shown to produce tetrahydroisoquinoline derivatives with excellent diastereoselectivities and enantioselectivities. nih.gov

Chiral Oxazaborolidinium Ion Catalysis

The asymmetric synthesis of chiral molecules, including analogues of this compound, is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields. Chiral oxazaborolidines have emerged as powerful catalysts for a range of Lewis acid-catalyzed organic reactions. labinsights.nl Discovered in the 1980s, these catalysts are particularly effective in the asymmetric reduction of ketones and imines, as well as in enantioselective Diels-Alder and Mukaiyama aldol reactions. labinsights.nlnih.gov

Their application in asymmetric synthesis offers a greener alternative to other methods, considering factors like reagent toxicity and waste generation. labinsights.nl The modular structure of chiral 1,3,2-oxazaborolidines allows them to be readily modified and tailored for specific chemical transformations. nih.gov While extensively used for ketone reductions, their role also extends to catalyzing enantioselective photochemical reactions, such as [2+2] cycloadditions, demonstrating their versatility. nih.gov In these reactions, the oxazaborolidine acts as a multifaceted catalyst that can alter the absorption behavior and energetic states of the substrate while inducing chirality. nih.gov

Substrate Scope and Steric Effects on Enantioselectivity

The success of enantioselective synthesis is highly dependent on the catalyst's interaction with the substrate. The structural features of both the substrate and the catalyst, particularly steric hindrance, play a crucial role in determining the enantioselectivity of the reaction.

In the context of reactions involving α,β-unsaturated ketones, steric effects are of paramount importance for both reaction yields and selectivity. mdpi.com For instance, in conjugate addition reactions, bulkier nucleophiles may react more slowly, but can lead to higher selectivity. mdpi.com The enantioselectivity of a reaction can be significantly influenced by the structure of the catalyst. For example, in the epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides combined with chiral prolinols, the structure of the ligand and the ionic radius of the metal are critical. Ytterbium has been found to be highly effective, likely because its ionic radius matches the size of the chiral ligand. organic-chemistry.org

The substrate's electronic properties also affect the outcome. Electron-donating groups on the phenyl rings of chalcone (B49325) substrates generally lead to high enantioselectivity (94–98% ee), whereas electron-withdrawing groups can slightly decrease the enantiomeric excess. organic-chemistry.org This highlights the intricate relationship between electronic and steric factors in controlling the stereochemical outcome of the reaction.

Table 1: Influence of Substrate Substituents on Enantioselective Epoxidation

| Substrate (Chalcone Derivative) | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|

| Chalcone | Yb-based amide + H₂L¹ | 96 | 99 |

| 4-Methylchalcone | Yb-based amide + H₂L¹ | 98 | 99 |

| 4-Methoxychalcone | Yb-based amide + H₂L¹ | 94 | 99 |

| 4-Chlorochalcone | Yb-based amide + H₂L¹ | 92 | 98 |

| 4-Bromochalcone | Yb-based amide + H₂L¹ | 91 | 99 |

Data synthesized from findings on enantioselective epoxidation of α,β-unsaturated ketones. organic-chemistry.org

General Synthetic Methodologies (e.g., Alkylation, Utilization of Ketoesters, Distillation and Extraction Techniques for Purification)

Beyond asymmetric catalysis, several general methodologies are employed for the synthesis of this compound and its analogues.

Alkylation: Alkylation is a fundamental carbon-carbon bond-forming reaction. For α,β-unsaturated ketones, this can be achieved through the reaction of an enolate with an alkyl halide. researchgate.net A notable method is the 1,4-conjugate addition (Michael addition) of organometallic reagents, such as lithium diorganocopper reagents (Gilman reagents), to α,β-unsaturated ketones. libretexts.org This approach is highly effective for adding a wide range of organic groups (alkyl, aryl, alkenyl) to the carbon framework of a ketone. libretexts.org

Utilization of Ketoesters: The use of β-ketoesters, such as ethyl acetoacetate, is a classic and versatile strategy for synthesizing ketones. organic-chemistry.org The synthesis of 5-methyl-5-hexen-2-one, an isomer of the target compound, can be accomplished through the alkylation of acetoacetic ester using methallyl chloride, followed by a cleavage reaction. odinity.com This procedure involves the initial formation of a ketoester, which is then hydrolyzed and decarboxylated to yield the final ketone. odinity.com

Distillation and Extraction Techniques for Purification: Purification is a critical step in any synthetic sequence. Distillation is a primary technique used to separate and purify components of a mixture based on differences in their boiling points. longdom.org For ketones, fractional distillation is often employed to remove impurities such as unreacted starting materials (e.g., secondary alcohols), water, and aldehydes. google.comgoogle.com The process can involve multiple distillation columns to separate lower-boiling and higher-boiling impurities effectively. google.com

Extraction is another essential purification method. Liquid-liquid extraction can be used to remove contaminants into an aqueous layer. researchgate.net A specific technique for aldehydes and reactive ketones is bisulfite extraction. This method relies on the reversible reaction of the carbonyl group with sodium bisulfite to form a charged adduct, which is water-soluble and can be separated from other organic components. researchgate.netnih.gov The carbonyl compound can then be regenerated by basifying the aqueous layer. nih.gov

Green Chemistry Approaches to Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For the synthesis of α,β-unsaturated ketones, several eco-friendly approaches have been developed.

These strategies include the use of heterogeneous catalysts, such as zeolites, which can be easily recovered and reused, for reactions like the Knoevenagel condensation to produce α,β-unsaturated carbonyl compounds. scielo.brrsc.org Performing reactions under solvent-free conditions is another key green approach, as demonstrated in the Hβ zeolite-catalyzed synthesis of α,β-unsaturated ketones from alkynes and aldehydes. rsc.org

The choice of solvent is also critical. Emerging "green solvents" like cyclopentyl methyl ether (CPME) are being used to replace more volatile and hazardous organic solvents. rsc.org Furthermore, developing synthetic routes that utilize air or oxygen as the oxidant, with minimal and non-polluting catalysts, represents a significant advancement in green synthesis. google.com These methods aim to improve reaction efficiency, reduce manufacturing costs, and avoid pollution under mild reaction conditions. google.com

Table 2: Comparison of Green Synthesis Methodologies for α,β-Unsaturated Carbonyls

| Methodology | Key Features | Advantages |

|---|---|---|

| Heterogeneous Catalysis (Zeolites) | Reusable solid acid/base catalysts. | Easy catalyst separation, reduced waste. scielo.brrsc.org |

| Solvent-Free Conditions | Reaction occurs without a solvent medium. | Reduced solvent waste, potential for higher reaction rates. rsc.org |

| Use of Green Solvents (e.g., CPME) | Replacement of volatile organic compounds (VOCs). | Lower environmental impact, improved safety. rsc.org |

| Clean Oxidants (Air/Oxygen) | Use of O₂ as the terminal oxidant. | High atom economy, water as the only byproduct. google.com |

Iii. Chemical Reactivity and Reaction Mechanisms of 5 Methylhex 3 En 2 One

Fundamental Reactivity of the Conjugated Enone System

The defining structural feature of 5-methylhex-3-en-2-one is the α,β-unsaturated carbonyl group, where the carbon-carbon double bond is conjugated with the carbonyl group. This conjugation creates an extended π-system through the delocalization of electrons across the O=C–C=C atoms. fiveable.me This electron delocalization is fundamental to its reactivity, creating electrophilic centers at both the carbonyl carbon (C-2) and the β-carbon (C-4) of the double bond. Consequently, the molecule is susceptible to attack by nucleophiles at two distinct positions, leading to either direct addition at the carbonyl group (1,2-addition) or conjugate addition at the end of the conjugated system (1,4-addition). libretexts.org The competition between these two pathways is a central theme in the reactivity of conjugated enones and is influenced by factors such as the nature of the nucleophile and the reaction conditions. libretexts.org

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack. This reactivity is most prominently displayed in conjugate addition reactions, also known as Michael additions. In these reactions, a nucleophile attacks the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

A notable example is the organocatalytic Friedel-Crafts alkylation of indoles with 5-methyl-3-hexen-2-one. In the presence of pyrrolidine (B122466) and an acid catalyst like p-TsOH or HClO4, indole (B1671886) adds to the enone system to yield the corresponding β-indolyl ketone adduct in high yields. sigmaaldrich.comchemicalbook.com This reaction demonstrates the utility of the enone's electrophilic β-carbon in forming complex molecular structures.

The regioselectivity of nucleophilic attack (1,2- vs. 1,4-addition) is often determined by reaction control. libretexts.org

Kinetic Control : Strong, hard nucleophiles such as Grignard reagents or organolithium compounds tend to react via irreversible 1,2-addition to the carbonyl carbon, as this is typically the faster pathway. libretexts.org

Thermodynamic Control : Weaker, soft nucleophiles like amines, thiols, or Gilman cuprates favor 1,4-addition. The initial 1,2-addition with these nucleophiles is often reversible, allowing the reaction to proceed to the more thermodynamically stable 1,4-adduct. libretexts.org The resulting enolate intermediate is then protonated to give the final saturated ketone product.

Beyond nucleophilic addition, the double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where the enone acts as a dienophile, highlighting its versatility in the formation of cyclic compounds.

The carbonyl group in this compound retains its characteristic electrophilicity and undergoes reactions typical of ketones. As previously mentioned, it is a site for direct nucleophilic attack (1,2-addition), particularly with strong nucleophiles. libretexts.org This leads to the formation of an allylic alcohol upon protonation of the resulting alkoxide.

The carbonyl group also enables reactions at the adjacent α-carbon (C-1, the methyl group). The α-protons are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in subsequent reactions, such as aldol (B89426) condensations, providing another avenue for carbon-carbon bond formation.

The oxidation of this compound can target either the carbon-carbon double bond or the allylic positions. While specific oxidation studies on this compound are not extensively detailed, general mechanisms for enone oxidation can be applied. For instance, epoxidation of the double bond can be achieved using peroxy acids, typically attacking the electron-deficient double bond. Another common oxidation reaction for alkenes is hydroboration-oxidation, a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. pearson.com

The reduction of this compound offers several possible outcomes depending on the reducing agent and reaction conditions. The reaction can be directed to selectively reduce the carbon-carbon double bond, the carbonyl group, or both.

Selective Carbonyl Reduction (1,2-Reduction) : Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH), especially at low temperatures, can selectively reduce the carbonyl group to an allylic alcohol, leaving the double bond intact. wikipedia.org Asymmetric 1,2-reduction can be achieved using chiral catalysts, yielding optically active allylic alcohols. acs.org The steric hindrance of substituents on the ketone and the chiral ligand plays a crucial role in determining the enantioselectivity of the product. wikipedia.orgacs.org

Selective Alkene Reduction (1,4-Reduction) : Catalytic hydrogenation using specific catalysts, such as Wilkinson's catalyst, can selectively reduce the double bond, yielding the saturated ketone, 5-methylhexan-2-one. Bioreduction using ene-reductases from the 'Old Yellow Enzyme' family also provides a highly stereoselective method for reducing the activated C=C bond. nih.gov

Complete Reduction : More powerful reducing agents or more forceful conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) and H₂, can reduce both the double bond and the carbonyl group, leading to the fully saturated alcohol, 5-methylhexan-2-ol. nih.gov

The steric bulk of the isopropyl group at the C-5 position can influence the stereochemical outcome of reduction reactions, particularly in asymmetric synthesis, by directing the approach of the reducing agent to the less hindered face of the molecule. acs.orgyoutube.com

| Reaction Type | Typical Reagent(s) | Primary Product |

|---|---|---|

| Selective Carbonyl Reduction | NaBH₄, CeCl₃ (Luche reduction) | 5-Methylhex-3-en-2-ol |

| Selective Alkene Reduction | Catalytic Hydrogenation (e.g., Wilkinson's catalyst), Ene-reductases | 5-Methylhexan-2-one |

| Complete Reduction | H₂/Pd-C, LiAlH₄ (harsher conditions) | 5-Methylhexan-2-ol |

Substitution reactions are less characteristic of the enone system itself but can occur at the allylic position (C-5). Under radical conditions, for example, allylic halogenation could be achieved using reagents like N-bromosuccinimide (NBS). The stability of the resulting allylic radical intermediate would facilitate this type of transformation.

Isomerization and Rearrangement Processes

This compound can undergo several isomerization and rearrangement reactions, particularly under photochemical or acidic conditions. Studies on the protonated form of the molecule in superacid (FSO₃H) have provided significant insight into these processes. cdnsciencepub.com

Upon photoirradiation (254 nm) at low temperatures (-70°C), protonated (E)-5-methylhex-3-en-2-one undergoes a rapid and efficient cis/trans isomerization about the C-3=C-4 partial double bond to form the protonated (Z)-isomer. cdnsciencepub.comresearchgate.net This process occurs alongside a slower, less efficient photochemical reaction. This second pathway involves a photo-initiated intramolecular 1,4-hydride shift from the γ-carbon (C-5) to the β-carbon (C-3). cdnsciencepub.com This rearrangement is followed by cyclization to yield a protonated 2,2-dimethyl-5-methyl-2,3-dihydrofuran cation. cdnsciencepub.com The presence of two methyl groups on the γ-carbon is critical for facilitating this ring closure. cdnsciencepub.com

The thermal stability and reactivity of these isomers have also been investigated. The (Z)-isomer is thermally stable at the low temperatures of the photoreaction but can be thermally converted to the cyclic dihydrofuran cation at higher temperatures (0°C). cdnsciencepub.com

| Condition | Process | Product(s) | Reference |

|---|---|---|---|

| Photoirradiation (254 nm, -70°C) | Cis/trans isomerization | Protonated (Z)-5-methylhex-3-en-2-one | cdnsciencepub.comresearchgate.net |

| Photoirradiation (254 nm, -70°C) | Intramolecular hydride shift and cyclization | Protonated 2,2-dimethyl-5-methyl-2,3-dihydrofuran | cdnsciencepub.com |

| Thermal (0°C) | Isomerization of (Z)-isomer | Protonated 2,2-dimethyl-5-methyl-2,3-dihydrofuran | cdnsciencepub.com |

These studies highlight the complex photochemical and thermal reactivity of the molecule, demonstrating its capacity to rearrange into different cyclic and acyclic isomers. cdnsciencepub.com

Thermal Isomerization and Rearrangements

The thermal reactivity of α,β-unsaturated ketones like this compound is characterized by a variety of isomerization and rearrangement reactions, often facilitated by acid catalysis. These transformations lead to the formation of more stable isomers through complex mechanistic pathways.

Under acidic conditions, this compound undergoes thermal isomerization to its more stable conjugated isomer, 5-methylhex-4-en-2-one (B3257107). Research conducted by Brouwer et al. and later confirmed by Childs et al. demonstrated this rearrangement in various strong acids, such as fluorosulfonic acid (FSO₃H). cdnsciencepub.com Upon dissolution in FSO₃H, this compound (1) is protonated to form the corresponding cation (1H), which then thermally converts to the protonated form of the more stable β,γ-unsaturated ketone, 5-methylhex-4-en-2-one (2H). cdnsciencepub.com

This isomerization is significant because it represents a shift of the carbon-carbon double bond from the α,β-position to the β,γ-position relative to the carbonyl group, achieving greater thermodynamic stability. Studies involving the protonated form of a related cyclopropyl (B3062369) ketone, 1-acetyl-2,2-dimethylcyclopropane (3H), showed that at -50°C, it thermally isomerized to a mixture of protonated 5-methylhex-4-en-2-one (2H) and protonated this compound (1H) in a ratio of 1:2.4. cdnsciencepub.com This indicates an interconnected thermal relationship between these isomeric structures under acidic conditions.

| Starting Compound (Protonated Form) | Condition | Products (Ratio) | Reference |

|---|---|---|---|

| This compound (1H) | Thermal Rearrangement | 5-Methylhex-4-en-2-one (2H) | cdnsciencepub.com |

| 1-Acetyl-2,2-dimethylcyclopropane (3H) | -50°C | 2H and 1H (1 : 2.4) | cdnsciencepub.com |

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org The carbonyl group of a ketone can act as the enophile in an intramolecular ene reaction. bhu.ac.in This process involves a 1,5-hydrogen shift from an allylic position to the carbonyl oxygen, with a simultaneous shift of the double bond and formation of a new carbon-carbon single bond, typically resulting in a cyclic alcohol. wikipedia.orglibretexts.org

For a molecule like this compound, an intramolecular ene reaction could theoretically occur, leading to a cyclic product. The reverse process, known as a retro-ene reaction, is also possible, particularly when it leads to the formation of thermodynamically stable molecules. wikipedia.orglibretexts.org Studies on other unsaturated ketones have shown that while intramolecular carbonyl-ene reactions can be catalyzed by Lewis acids, a competing retro-ene process can occur, leading to an equilibrium mixture rather than complete conversion. rsc.org The geometry of the molecule and the strain of the transition state are critical factors in determining whether these reactions are favorable. wikipedia.orgthieme-connect.de

Keto-enol tautomerism is a fundamental equilibrium between a carbonyl compound (the keto form) and its corresponding enol. chemistnotes.com This equilibrium, though typically favoring the keto form, is crucial for understanding many rearrangement reactions because the enol tautomer possesses distinct reactivity. masterorganicchemistry.comlibretexts.org The interconversion can be catalyzed by either acid or base. leah4sci.comjove.com

In the context of rearrangements, the enol form of this compound can act as a key intermediate. For instance, an enol tautomer can serve as the hydrogen-donating "ene" component in an ene reaction. libretexts.org Acid-catalyzed isomerization, such as the shift of a double bond, often proceeds through an enol intermediate. The protonation of the carbonyl oxygen under acidic conditions makes the α-protons more acidic, facilitating the formation of the enol. libretexts.orgjove.com This enol can then be re-protonated at the α-carbon, leading to the formation of an isomeric ketone. Therefore, the transient formation of enol tautomers provides a low-energy pathway for proton transfer and bond reorganization during thermal rearrangements. masterorganicchemistry.com

Carbocation Chemistry and Rearrangements

The interaction of enones with strong acids leads to the formation of carbocationic intermediates, which are susceptible to rearrangements that generate more stable species. These rearrangements are central to many of the observed isomerization products.

In the presence of a strong acid, the carbonyl oxygen of a ketone or enone is protonated. nih.govuomustansiriyah.edu.iq This initial step is a rapid and reversible acid-base reaction. For α,β-unsaturated ketones like this compound, protonation of the carbonyl oxygen results in the formation of a resonance-stabilized cation, often called an oxonium ion, where the positive charge is delocalized between the oxygen and the β-carbon. nih.govuomustansiriyah.edu.iq

This protonated species is itself a carbocationic intermediate. The distribution of positive charge makes the molecule highly electrophilic and susceptible to further reactions. The formation of this carbocation is the prerequisite for subsequent rearrangement reactions, as it creates the electron deficiency that drives molecular restructuring. masterorganicchemistry.com

Once a carbocation is formed, it can undergo rearrangement to form a more stable carbocation. chemistrysteps.comlibretexts.org Common rearrangements include 1,2-hydride shifts and 1,2-alkyl shifts (such as a methyl shift). libretexts.orgyoutube.com These shifts occur when a hydrogen or an alkyl group on a carbon adjacent to the carbocationic center migrates with its pair of bonding electrons to the positively charged carbon. libretexts.org The driving force for this process is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). chemistrysteps.comyoutube.com

In the context of this compound, if a carbocation were formed at a secondary position, a methyl shift from the adjacent isopropyl group could potentially occur to generate a more stable tertiary carbocation. Such rearrangements, known as Wagner-Meerwein rearrangements, are fundamental in carbocation chemistry and explain the formation of skeletal isomers in various acid-catalyzed reactions of terpenes and other branched organic molecules. youtube.com The study of these migrations is often key to elucidating complex reaction mechanisms that involve carbocation intermediates. chemistrysteps.com

Ring Expansion and Ring Opening Reactions

The reactivity of α,β-unsaturated ketones like this compound includes intramolecular cyclization reactions, which can be initiated photochemically. When protonated this compound is subjected to ultraviolet irradiation, it undergoes a significant transformation. Research has demonstrated that this process involves a rapid cis/trans isomerization around the C3-C4 double bond, followed by a slower conversion into a protonated dihydrofuran derivative. researchgate.net

The mechanism for this cyclization is a photo-initiated, intramolecular 1,5-hydride shift. In this process, a hydrogen atom from the γ-carbon (C5, the isopropyl methine) is transferred to the β-carbon (C3). This shift is consistent with an excited-state model where twisting of the double bond leads to a localization of the positive charge, facilitating the hydride transfer and subsequent ring closure to form the stable five-membered ring of the protonated dihydrofuran. researchgate.net This transformation from an acyclic enone to a cyclic ether derivative showcases a key ring-forming reaction pathway available to this class of compounds.

Substituent Effects on Carbocation Stability and Isomerization Energetics

Carbocations are critical reactive intermediates in many organic reactions. Their stability is paramount in determining reaction pathways and rates. The stability of a carbocation is significantly influenced by the substituents attached to the positively charged carbon atom. Electron-donating groups stabilize carbocations, while electron-withdrawing groups destabilize them. libretexts.orglibretexts.org

Alkyl groups, such as the methyl and isopropyl groups present in this compound, are weak electron-donating groups that stabilize adjacent carbocations through two primary mechanisms:

Inductive Effect : Alkyl groups are more polarizable than hydrogen and can donate electron density through the sigma bond network, effectively dispersing the positive charge and lowering the energy of the carbocation. libretexts.orgreddit.com

Hyperconjugation : This involves the overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation. This delocalization of electrons from the sigma bonds into the vacant p-orbital helps to spread the positive charge, leading to significant stabilization. libretexts.orgmasterorganicchemistry.com

The more alkyl substituents attached to the carbocation, the greater the stabilization. Consequently, the order of carbocation stability is generally:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl (least stable) libretexts.org

| Carbocation Type | Structure | Number of Alkyl Substituents | Relative Stability |

|---|---|---|---|

| Tertiary (3°) | R₃C⁺ | 3 | Most Stable |

| Secondary (2°) | R₂CH⁺ | 2 | More Stable |

| Primary (1°) | RCH₂⁺ | 1 | Less Stable |

| Methyl | CH₃⁺ | 0 | Least Stable |

In reactions involving this compound, such as electrophilic addition to the double bond, the formation of a carbocation at C4 would be favored over C3, as it would result in a more stable secondary carbocation adjacent to the electron-withdrawing acetyl group.

Isomerization energetics are also governed by the stability of intermediates. The photoisomerization of protonated this compound to its cyclic dihydrofuran form proceeds because the cyclized product represents a stable energetic state accessible via a photo-initiated pathway. researchgate.net Similarly, studies on the isomerization of the related 5-methylhex-1-yl radical show that intramolecular hydrogen transfer reactions lead to the formation of various radical isomers, with the product distribution dictated by the relative stability of these intermediates and the transition states connecting them. nih.govnist.gov

Stereochemical and Regiochemical Control in Organic Transformations

Fundamental Principles of Regioselectivity (e.g., Markovnikov's Rule)

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another when more than one reaction site is available. masterorganicchemistry.com A classic example is Markovnikov's rule in the addition of protic acids to asymmetric alkenes, which predicts the formation of the more stable carbocation intermediate.

For α,β-unsaturated ketones like this compound, there are multiple reactive sites, leading to potential regiochemical challenges. nih.gov The key sites for nucleophilic attack are the carbonyl carbon (C2) and the β-carbon (C4).

1,2-Addition : Nucleophilic attack directly on the electrophilic carbonyl carbon.

1,4-Addition (Conjugate Addition) : Nucleophilic attack on the β-carbon, with the charge being delocalized onto the oxygen atom.

The competition between these two pathways is a central theme in the reactivity of enones. The choice of nucleophile and reaction conditions determines which constitutional isomer is formed as the major product. acs.org

Factors Influencing Regioselectivity

The regiochemical outcome of reactions with this compound is governed by a combination of electronic effects, steric hindrance, and the nature of the reagents, which collectively influence the energy barriers of the competing reaction pathways. chemrxiv.org

Electronic Effects : The polarization of the α,β-unsaturated ketone system makes both the carbonyl carbon and the β-carbon electrophilic. The principle of Hard and Soft Acids and Bases (HSAB) is often used to predict the outcome. Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to react at the hard electrophilic center (the carbonyl carbon), favoring 1,2-addition. Soft nucleophiles (e.g., Gilman cuprates, thiols, enamines) prefer to attack the soft electrophilic center (the β-carbon), leading to 1,4-addition. figshare.com

Steric Hindrance : The accessibility of the reactive sites can dictate the reaction pathway. The isopropyl group at C5 and the methyl group at C1 in this compound create a specific steric environment. Significant steric bulk around the carbonyl group can hinder 1,2-addition, making 1,4-addition more favorable. Conversely, a bulky substituent at the β-position could disfavor conjugate addition. researchgate.netnih.gov

Energy Barriers : The regioselectivity is ultimately determined by the relative activation energies of the competing pathways. Kinetically controlled reactions (typically at low temperatures) favor the pathway with the lowest activation energy, which often leads to 1,2-addition. Thermodynamically controlled reactions (at higher temperatures, allowing for reversibility) favor the formation of the most stable product, which is often the 1,4-adduct. chemrxiv.org

Stereoselectivity in Synthetic Reactions (e.g., Diastereomeric Excess)

Stereoselectivity describes the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.com When a reaction creates a new stereocenter in a molecule that already contains one, the two resulting diastereomers may be formed in unequal amounts. The degree of this selectivity is quantified by the diastereomeric excess (d.e.).

Reactions involving this compound can be stereoselective. For instance, the reduction of the carbonyl group can create a new stereocenter at C2, leading to a chiral alcohol. If the reduction is carried out with a reagent that is influenced by the existing chirality or geometry of the molecule, one diastereomer may be favored. Similarly, addition reactions to the double bond can generate new stereocenters at C3 and C4, and the relative orientation of the new substituents can be controlled to favor a specific diastereomer. E1 elimination reactions, which proceed through a carbocation intermediate, are stereoselective in that they typically favor the formation of the more stable (E)-alkene (trans) isomer to minimize steric strain. masterorganicchemistry.comyoutube.com

Enantioselectivity in Catalytic Processes

Enantioselectivity is a specialized form of stereoselectivity where a reaction that generates a chiral product from an achiral or racemic starting material preferentially forms one enantiomer over the other. This is most commonly achieved using a chiral catalyst. The catalyst interacts with the substrate to form diastereomeric transition states, one of which has a lower activation energy, leading to the preferential formation of one enantiomer.

The development of catalytic enantioselective reactions for α,β-unsaturated ketones is a significant area of research. For example, intramolecular carbonyl-ene type cyclizations of related alkenyl ketones can be rendered highly enantioselective. While a ketone like 6-methylhept-6-en-2-one showed reduced regioselectivity and enantioselectivity compared to aldehydes in one study, the principle of using chiral Brønsted acid catalysts to control the formation of specific enantiomers was clearly demonstrated. acs.org The use of confined chiral acid catalysts can create a specific environment that dictates both the regiochemical and stereochemical outcome of the reaction. acs.org

| Catalyst (IDPi) | Solvent | Temp (°C) | Yield (%) | Regio-ratio (exo:endo) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|---|

| 7a | DCM | 0 | 63 | 90:10 | 94:6 |

| 7b | DCM | 0 | 55 | 94:6 | 95:5 |

| 7b | PhMe | 0 | 49 | 94:6 | 94:6 |

| 7b | CHCl₃ | 0 | 65 | 92:8 | 96:4 |

| 7b | CHCl₃ | -20 | 70 | 96:4 | 98:2 |

Data adapted from a study on (ene–endo)-carbonyl–ene type cyclizations, demonstrating how catalyst and conditions can be optimized for high regio- and enantioselectivity. acs.org

Iv. Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the characterization of 5-methylhex-3-en-2-one, confirming its molecular framework and providing detailed information about its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. For this compound, which exists as (E) and (Z) isomers, NMR is crucial for stereochemical assignment. The (E)-isomer is the more common form. nih.govchemspider.com

Proton (¹H) NMR spectroscopy for this compound provides a detailed map of the proton environments in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent protons reveals their connectivity.

The spectrum of the (E)-isomer typically displays distinct signals for the vinylic protons, the methine proton, the acetyl group protons, and the isopropyl methyl protons. The large coupling constant (J-value) between the two vinylic protons is characteristic of a trans-configuration across the double bond. The protons of the methyl group adjacent to the carbonyl (C2) appear as a singlet in the typical downfield region for α-protons to a ketone. orgchemboulder.com The two methyl groups at C5 are equivalent and appear as a doublet, coupled to the methine proton at C5.

Table 1: Representative ¹H NMR Data for (E)-5-Methylhex-3-en-2-one

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (CH₃-C=O) | ~2.2-2.3 | Singlet | N/A |

| H3 (=CH-C=O) | ~6.1-6.2 | Doublet | ~16 |

| H4 (=CH-CH) | ~6.7-6.9 | Doublet of Doublets | ~16, ~7 |

| H5 (CH(CH₃)₂) | ~2.4-2.6 | Multiplet | ~7 |

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its proximity to electron-withdrawing groups, such as the carbonyl group.

The carbonyl carbon (C2) is significantly deshielded and appears far downfield, typically above 195 ppm. libretexts.orglibretexts.org The olefinic carbons (C3 and C4) resonate in the characteristic alkene region of the spectrum (120-150 ppm). libretexts.orgoregonstate.edu The positions of these signals can help confirm the regioselectivity of synthetic reactions leading to this α,β-unsaturated ketone. The aliphatic carbons (C1, C5, C6) appear in the upfield region of the spectrum. The presence of seven distinct carbon signals in the spectrum confirms the structural integrity of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (CH₃-C=O) | sp³ | 25-30 |

| C2 (C=O) | sp² | 195-205 |

| C3 (=CH-C=O) | sp² | 125-135 |

| C4 (=CH-CH) | sp² | 145-155 |

| C5 (CH(CH₃)₂) | sp³ | 30-35 |

Note: These are typical ranges for α,β-unsaturated ketones. Actual values are confirmed by experimental spectra. nih.gov

While this compound itself is not a carbocation, NMR spectroscopy is a primary tool for characterizing carbocation intermediates that could be formed from it during reactions, such as acid-catalyzed isomerizations or additions. If the compound were to be protonated at the carbonyl oxygen in a superacid medium, a resonance-stabilized carbocation (an oxocarbenium ion) would form. dalalinstitute.com

The formation of such a carbocation would lead to dramatic changes in the NMR spectrum. dalalinstitute.com Specifically, the ¹³C chemical shifts of the carbons involved in charge delocalization (C2, C3, C4, and C5) would shift significantly downfield. dalalinstitute.com The carbon bearing the most positive charge would experience the largest deshielding effect. For instance, the chemical shift for a tertiary carbocation carbon can be as high as 330 ppm. dalalinstitute.com This downfield shift is a direct consequence of the reduced electron density around the carbon nucleus. dalalinstitute.com By observing these characteristic shifts, NMR spectroscopy can provide direct evidence for the formation and structure of transient carbocation species in reaction mechanisms involving this compound.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a radical cation, known as the molecular ion (M⁺•). msu.edu The molecular ion for this compound has a mass-to-charge ratio (m/z) corresponding to its molecular weight (112.17 g/mol ). nih.govnih.govnist.gov

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound. For this compound, common fragmentation pathways for α,β-unsaturated ketones include cleavage alpha to the carbonyl group and rearrangements like the McLafferty rearrangement if structurally possible.

The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nist.gov Key fragments observed in the EI-MS spectrum of this compound are summarized below.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 112 | [C₇H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group or acetyl group |

| 69 | [M - C₃H₇]⁺ or [M - COCH₃]⁺ | Loss of an isopropyl radical or an acetyl radical (α-cleavage) |

Source: Based on typical fragmentation patterns for ketones and data from the NIST Chemistry WebBook. nist.gov

Mass Spectrometry (MS)

Chemical Ionization (PCI, SIM) Mass Spectrometry

Positive Chemical Ionization (PCI) is a soft ionization technique that typically results in less fragmentation compared to Electron Ionization (EI), often leading to a more prominent molecular ion peak, which is crucial for confirming the molecular weight of the analyte. For α,β-unsaturated ketones like this compound, PCI-MS can be particularly useful for structural analysis. nih.gov Theoretical calculations on similar compounds have shown that the carbonyl oxygen is the most favorable site for protonation. nih.govresearchgate.net The fragmentation of α,β-unsaturated ketones in mass spectrometry is influenced by the site of protonation, which can significantly impact the resulting mass spectrum. researchgate.net

Selected Ion Monitoring (SIM) is a highly sensitive mode of operation in mass spectrometry where the instrument is set to detect only specific mass-to-charge ratios corresponding to the target compound. youtube.comwikipedia.org This technique is particularly advantageous for detecting trace levels of compounds in complex mixtures. youtube.com When the fragmentation pattern of a chemical is known, SIM analysis, often coupled with gas chromatography (GC-MS), can be employed for accurate quantification. volatileanalysis.com The use of retention index values further enhances the accuracy of species identification in SIM mode, especially when dealing with very low analyte concentrations where full ion spectra are difficult to obtain. volatileanalysis.com

Applications in the Analysis of Volatile Compounds and Thermal Degradation Products

The analysis of volatile compounds is a critical aspect of quality control in the food and beverage industries. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of these compounds. researchgate.net this compound, being a volatile flavor compound, is amenable to analysis by these methods. lookchem.com

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for analyzing the thermal decomposition of materials. wikipedia.org This method involves heating a sample to induce decomposition into smaller, more volatile fragments, which are then separated by GC and identified by MS. wikipedia.org While specific studies on the thermal degradation of this compound were not found, the general methodology of Py-GC-MS is well-suited for investigating its thermal decomposition products. Studies on other organic compounds, such as cembratriene-diols, have shown that pyrolysis can lead to the formation of various hydrocarbons, including aromatic compounds, alkanes, alcohols, aldehydes, and ketones. chromatographyonline.com Such an analysis of this compound would provide valuable insights into its thermal stability and the potential formation of new compounds upon heating.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its interaction with infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique for the identification of functional groups in organic molecules. The FTIR spectrum of this compound would be characterized by specific absorption bands corresponding to its constituent functional groups. An available FTIR spectrum for this compound confirms its molecular structure. chemicalbook.comspectrabase.com

| Functional Group | **Expected Wavenumber Range (cm⁻¹) ** |

| C=O (Ketone) | 1650-1700 (conjugated) |

| C=C (Alkene) | 1600-1680 |

| C-H (sp³ hybridized) | 2850-3000 |

| C-H (sp² hybridized) | 3000-3100 |

Raman Spectroscopy (General Applications for Organic Molecules)

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds and symmetric vibrations. acs.org For conjugated systems like this compound, Raman spectroscopy can provide valuable information about the π-electron system. nih.gov The resonance Raman effect, in particular, can be used to probe the conjugation pathways and morphology of such molecules. oxinst.com

For α,β-unsaturated ketones, the Raman spectra typically show characteristic bands for the C=O and C=C stretching vibrations. nih.gov The intensity of these bands can be influenced by the conformation of the molecule. The analysis of Raman spectra of conjugated polyenes has shown that specific vibrational modes can be used to identify and differentiate between similar structures. nih.gov While a specific Raman spectrum for this compound was not detailed in the provided search results, the general principles of Raman spectroscopy for conjugated enones suggest it would be a powerful tool for its structural elucidation. acs.org

Chromatographic Methods for Purity Assessment and Identification

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC)

Gas chromatography is the premier technique for separating and analyzing volatile compounds like this compound. The retention time of a compound in a GC system is a characteristic property that can be used for its identification. For enhanced accuracy, retention indices, such as the Kovats retention index, are often used. These indices are less dependent on instrumental parameters than absolute retention times.

The purity of a this compound sample can be determined by the presence of a single major peak in the gas chromatogram. Flame Ionization Detection (FID) is a common detection method in GC that responds to a wide range of hydrocarbons and offers a large dynamic range. chromatographyonline.comnih.gov

Kovats retention indices for this compound have been reported on both standard non-polar and polar stationary phases, aiding in its reliable identification in complex mixtures. nih.gov

| Stationary Phase Type | Reported Kovats Retention Indices |

| Standard Non-Polar | 871, 875, 912, 858.7 |

| Standard Polar | Varies depending on the specific phase |

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the quantitative purity of this compound. A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For the analysis of this compound, a C18 column is typically employed. The mobile phase can consist of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the α,β-unsaturated ketone chromophore exhibits strong absorbance, typically around 220-240 nm.

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all detected peaks. A calibration curve, constructed using certified reference standards of known concentrations, allows for the precise quantification of the compound in a given sample. Technical grade samples of this compound often contain its isomer, 5-methyl-4-hexen-2-one, as a significant impurity, which can be effectively separated and quantified using this method.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the molecular properties and reactivity of this compound, complementing experimental findings.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and behavior of molecules.

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile. In the context of this compound, which is an electrophile, the HOMO of a reacting nucleophile would be of primary interest.

However, analyzing the orbital coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) of this compound is more instructive for predicting its reactivity with nucleophiles. For an α,β-unsaturated ketone, the LUMO has large coefficients on the carbonyl carbon (C2) and the β-carbon (C4). This indicates that these two sites are the most electrophilic. Nucleophilic attack can occur at either the carbonyl carbon (a 1,2-addition) or the β-carbon (a 1,4-conjugate or Michael addition). The relative magnitudes of the LUMO coefficients at these positions can help predict the regioselectivity of the reaction under kinetic control.

The concept of a Wheland intermediate is specific to electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org It describes the resonance-stabilized carbocation formed when an electrophile attacks an aromatic ring, temporarily disrupting the aromatic system. lumenlearning.comlibretexts.org

This concept is not directly applicable to the typical reactions of this compound, which is an aliphatic, non-aromatic compound. The intermediates formed during reactions of this enone are different. For instance, in the electrophilic addition of an acid like HBr to the double bond, a carbocation intermediate is formed. libretexts.orgchemistrystudent.com The stability of the possible carbocations (attack at C3 vs. C4) would determine the regioselectivity according to Markovnikov's rule. The more stable carbocation, with the positive charge on the carbon atom better able to support it (e.g., the tertiary carbon), would be favored. Computational modeling can be used to calculate the relative energies of these carbocation intermediates to predict the major product.

Computational modeling is exceptionally useful for mapping out the potential energy surfaces of chemical reactions and calculating the activation energy barriers for different pathways. For this compound, a key area of study is the competition between 1,2-addition and 1,4-conjugate addition of a nucleophile.

By calculating the transition state energies for both pathways, one can predict which reaction is kinetically favored. researchgate.net DFT calculations can model the structures of the transition states and intermediates along the reaction coordinate. nih.gov The pathway with the lower activation energy barrier will be the faster and, under kinetic control, the predominant reaction. These models can account for factors such as the nature of the nucleophile, solvent effects, and the presence of catalysts.

Table 2: Hypothetical Calculated Energy Barriers (kcal/mol) for Nucleophilic Addition to this compound

| Nucleophile | Pathway | Transition State Energy (ΔG‡) | Product Stability (ΔG) |

|---|---|---|---|

| CH₃Li (Hard Nucleophile) | 1,2-Addition | 12.5 | -25.0 |

| 1,4-Addition | 18.2 | -15.8 | |

| (CH₃)₂CuLi (Soft Nucleophile) | 1,2-Addition | 20.1 | -18.5 |

These hypothetical data illustrate that hard nucleophiles are kinetically favored to undergo 1,2-addition due to a lower energy barrier, while soft nucleophiles preferentially undergo 1,4-addition.

Molecular Dynamics Simulations (General Applications for Organic Molecular Systems)